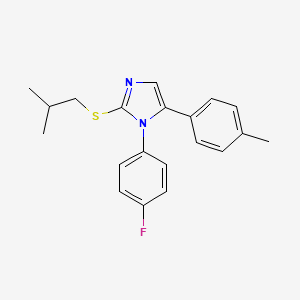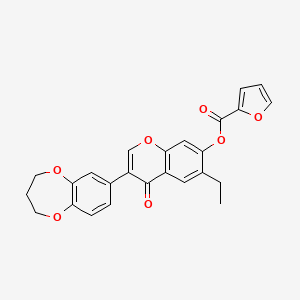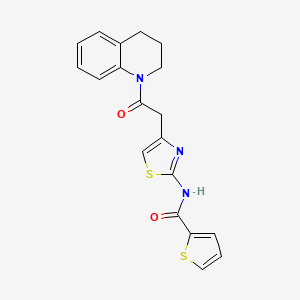![molecular formula C11H13NO2 B2635729 4-[4-(hydroxymethyl)phenoxy]butanenitrile CAS No. 125439-56-7](/img/structure/B2635729.png)
4-[4-(hydroxymethyl)phenoxy]butanenitrile
Vue d'ensemble
Description
“Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-” is a chemical compound with the CAS Number: 125439-56-7 . It has a molecular weight of 191.23 and its IUPAC name is 4-[4-(hydroxymethyl)phenoxy]butanenitrile . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-” is 1S/C11H13NO2/c12-7-1-2-8-14-11-5-3-10 (9-13)4-6-11/h3-6,13H,1-2,8-9H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
“Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-” is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Enantioselective Synthesis of Antitumor Lignans
Butanenitrile derivatives have been utilized in the enantioselective synthesis of antitumor lignans. One study details the efficient preparation of optically pure 4-hydroxyalkanenitriles via an enzymatic reaction using lipase PS. This method was successfully applied to the synthesis of various antitumor lignans, demonstrating the potential of butanenitrile derivatives in medicinal chemistry and drug synthesis (Itoh et al., 1993).
Enzymatic Resolution in Synthesis
Enzymatic resolution of certain butanenitrile derivatives has been studied, revealing its utility in the synthesis of biologically active compounds such as GABOB and carnitine hydrochloride. This process involves the use of various lipases and has proven to be an efficient method for obtaining optically pure compounds, showcasing the versatility of butanenitrile in synthetic organic chemistry (Kamal et al., 2007).
Biosynthesis of 1,2,4-Butanetriol
Butanenitrile derivatives are instrumental in biosynthetic pathways, as highlighted in a study describing the design and construction of a non-natural pathway from malate to 1,2,4-butanetriol. This pathway, achieved through sequential enzymatic reactions, underscores the significance of butanenitrile in industrial applications, particularly in the production of bulk chemicals from renewable resources (Li et al., 2014).
Antioxidant Activities of Phthalocyanines
The synthesis and characterization of new tetrasubstituted phthalocyanines derived from butanenitrile have been reported. These compounds exhibit significant solubility and antioxidant activities, indicating their potential use in various industrial and pharmaceutical applications (Söylemez et al., 2018).
Evaluation in Gas Sensors
Butanenitrile derivatives have been evaluated for use in gas sensors. Research on novel polysiloxanes containing phenolic and fluorophenolic functional groups demonstrates the potential of these materials in chemosensitive coatings for acoustoelectronic sensors. This research highlights the role of butanenitrile derivatives in enhancing the sensitivity and selectivity of sensors for various applications (Grabka et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEZZCAFZLZKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125439-56-7 | |
| Record name | 4-[4-(hydroxymethyl)phenoxy]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)


![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)

![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

